![molecular formula C17H18N6O2S B2760340 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891112-08-6](/img/structure/B2760340.png)
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is known for its versatile biological activities . The compound also contains a pyridazin ring and a pyridin ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The compound’s molecular structure can be inferred from its name and the structures of similar compounds. It likely contains a triazolo[4,3-b]pyridazin ring attached to a pyridin ring via a sulfur atom, and an acetamide group attached to a tetrahydrofuran ring .Scientific Research Applications
- The compound’s flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize metal(ii)-complexes such as ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) via hydrothermal methods . These complexes exhibit intriguing structures and topologies, making them relevant for MOF research and coordination chemistry studies.
- In silico design and synthesis studies have identified derivatives of this compound with potent anticancer properties. For instance, compound 6f inhibits EGFR kinase and exhibits significant antiproliferative effects against A549 cancer cells (IC50 = 5.6 µM). It also induces apoptosis in cancer cells .
- The compound contributes to the synthesis of [1,2,4]triazolo[4,3-a]pyridines, which are synthetically and biologically important. A one-pot method using 2-hydrazinopyridine and substituted aromatic aldehydes provides access to these derivatives at room temperature .
- Some [1,2,4]triazolo[4,3-a]pyrazine derivatives derived from this compound exhibit promising activity against c-Met kinase, a target relevant in cancer therapy. Compound 22i, in particular, shows potential for further development .
- The homochiral network formed by complex 1 (ZnL2·2H2O) arises from the supramolecular packing of its 2D layers. This chirality is evidenced by circular dichroism (CD) spectra, making it interesting for studying supramolecular assemblies .
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Anticancer Activity
Triazolopyridine Derivatives
Targeting c-Met Kinase
Supramolecular Chirality
Functional Group Tolerance and Atom-Economic Synthesis
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(19-10-13-2-1-9-25-13)11-26-17-21-20-15-4-3-14(22-23(15)17)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIDRNJJFRKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.